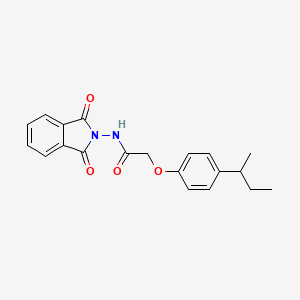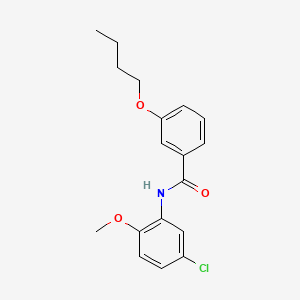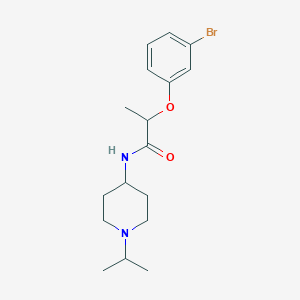
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific biological targets in the body.
Mécanisme D'action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is not fully understood, but it is believed to interact with specific biological targets in the body to produce its effects. One target that has been identified is the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the activity of PARP, leading to an accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has a number of biochemical and physiological effects in the body. In addition to its effects on PARP, studies have shown that 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X can also inhibit the activity of other enzymes involved in DNA repair, including DNA topoisomerase I and II. This can lead to a further accumulation of DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has several advantages as a research tool, including its ability to selectively target specific biological targets and its well-characterized synthesis method. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. One area of interest is in the development of new cancer treatments based on its ability to inhibit PARP and other enzymes involved in DNA repair. Other potential applications include the development of new tools for studying DNA damage and repair, as well as the investigation of its effects on other biological targets in the body. Further research is needed to fully understand the potential of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X and to explore its many possible applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X involves several steps, including the reaction of 4-sec-butylphenol with chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with phthalic anhydride and ammonia to produce the final product, 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. This synthesis method has been optimized and refined over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for cancer. Studies have shown that 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has the ability to inhibit the growth of cancer cells in vitro, and may also have potential as a chemotherapeutic agent in vivo.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)26-12-18(23)21-22-19(24)16-6-4-5-7-17(16)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVNMXLBZVQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

